BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data for "Octan-2-one-d5" (NMR,
MS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Octan-2-one-d5

Cat. No.: B12365059

An In-depth Technical Guide to the Spectroscopic Analysis of Octan-2-one-d5
Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for Octan-2-one-d5. This deuterated ketone serves as a critical
internal standard in quantitative analyses, leveraging the unique properties of its deuterium
labels for enhanced accuracy in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS). While experimentally-derived spectra for this specific compound are not widely
published, this document outlines the expected spectroscopic characteristics and provides
detailed, generalized protocols for its analysis.

Compound Overview

Octan-2-one-d5, with the chemical formula CsH11Ds0O, is a stable isotope-labeled version of
the naturally occurring octan-2-one. The strategic placement of five deuterium atoms on the
acetyl and adjacent methylene groups provides a distinct mass shift, making it an ideal internal
standard for quantifying the unlabeled analog in complex matrices.

Table 1: General Properties of Octan-2-one-d5
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Property Value

Chemical Name Octan-2-one-d5

Synonym n-Hexyl methyl ketone-d5

CAS Number 17827-52-0

Molecular Formula CsH11Ds0

Molecular Weight 133.24 g/mol

Primary Application Internal standard for NMR and MS analysis

Spectroscopic Data

The following tables present the predicted quantitative data for the NMR and MS analysis of
Octan-2-one-d5, based on the known structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted *H NMR Spectral Data

Predicted Chemical

Shift (5) ppm Multiplicity Integration Assignment
~241 Triplet 2H -CH2-C(O)-
~1.55 Quintet 2H -CH2-CH2-C(O)-
~1.29 Multiplet 4H -(CH2)2-CHs
~0.88 Triplet 3H -CHs

Note: The signals corresponding to the deuterated positions (-CD2- and -CDs) will not be
observed in the *H NMR spectrum.

Table 3: Predicted 13C NMR Spectral Data
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Predicted Chemical Shift (8) ppm Assighment

~ 209 C=0

~43.8 -CH2-C(0)-
~315 -CH2-CH2-C(O)-
~28.8 -(CH2)2-CHs

~ 225 -CH2-CHs
~14.0 -CHs

Note: Carbons bonded to deuterium will exhibit splitting patterns due to C-D coupling and will
have significantly reduced signal intensity in a standard 3C NMR spectrum.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation Data

Predicted m/z Interpretation

133.24 Molecular lon [M]*

118.21 Loss of a methyl radical (*CH3)

88.10 Fragment from McLafferty rearrangement
71.08 Alpha-cleavage (loss of *CaHo)

46.06 Acetyl-ds cation [CDsC(O)]*

Note: The fragmentation pattern can vary based on the ionization technique employed.

Experimental Protocols

The following sections detail the generalized experimental procedures for the spectroscopic
analysis of deuterated ketones like Octan-2-one-d5.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

This protocol outlines the steps for acquiring high-quality NMR spectra for structural
confirmation and purity analysis.

e Sample Preparation:
o Accurately weigh approximately 5-10 mg of Octan-2-one-d5.

o Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of Chloroform-d,
CDCls).

o Transfer the solution into a clean, dry 5 mm NMR tube.
e Instrumental Setup:
o Insert the NMR tube into the spectrometer's probe.

o Engage the deuterium lock on the solvent's deuterium signal to stabilize the magnetic
field.

o Perform shimming of the magnetic field to optimize its homogeneity and achieve sharp
spectral lines.

o Data Acquisition:

o Acquire a *H NMR spectrum to observe the signals of the non-deuterated protons.

o Acquire a 3C NMR spectrum to identify the carbon skeleton.

o Optionally, acquire a 2H NMR spectrum to confirm the locations of the deuterium labels.
» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

o Perform phase and baseline corrections to the resulting spectra.
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o Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

o Reference the chemical shifts to the residual solvent peak or an internal standard.

Mass Spectrometry (MS) Protocol

This protocol describes the general procedure for determining the molecular weight and
fragmentation pattern of the compound.

e Sample Preparation:

o Prepare a stock solution of Octan-2-one-d5 in a volatile organic solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL.

o Perform a serial dilution to a final concentration of 1-10 pug/mL.
e Instrumental Setup:

o Select the appropriate ionization method, such as Electron lonization (El) for GC-MS or
Electrospray lonization (ESI) for LC-MS.

o Set the parameters for the ion source, mass analyzer, and detector.
o Calibrate the instrument using a known standard to ensure mass accuracy.
o Data Acquisition:

o Introduce the prepared sample into the mass spectrometer, either via direct infusion or
through a chromatographic system (GC or LC).

o Acquire the mass spectrum across a relevant mass-to-charge (m/z) range.
o Data Analysis:
o Identify the molecular ion peak corresponding to the mass of Octan-2-one-d5.

o Analyze the observed fragmentation pattern and compare it with the predicted
fragmentation to confirm the compound's structure.
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Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.
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Caption: A streamlined workflow for NMR analysis.
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Caption: A generalized workflow for MS analysis.

 To cite this document: BenchChem. [Spectroscopic data for "Octan-2-one-d5" (NMR, MS)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12365059#spectroscopic-data-for-octan-2-one-d5-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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